molecular formula C12H14ClN3 B1382260 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole CAS No. 1936135-69-1

1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole

Cat. No.: B1382260
CAS No.: 1936135-69-1
M. Wt: 235.71 g/mol
InChI Key: JJYFISXQRCACHG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with benzyl, chloromethyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts to yield 1,2,3-triazoles. The specific synthesis of this compound can be achieved by reacting benzyl azide with an appropriate alkyne under copper(I) catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, nitriles, or other substituted triazoles .

Scientific Research Applications

1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole
  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole
  • 1-Benzyl-4-(chloromethyl)-benzene

Comparison: 1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Biological Activity

Overview

1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a triazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts. This method allows for the efficient formation of the triazole ring structure . The compound's structure can be summarized as follows:

Property Details
IUPAC Name 1-benzyl-4-(chloromethyl)-5-ethyltriazole
Molecular Formula C₁₂H₁₄ClN₃
CAS Number 1936135-69-1
Molecular Weight 239.71 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, derivatives of triazole compounds demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism underlying this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, compounds containing the triazole moiety have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells .

Cell Line IC₅₀ (μM) Comparison with Standard Drugs
MCF-71.1Better than Doxorubicin
HCT-1162.6Comparable to standard drugs
HepG21.4Superior to 5-Fluorouracil

The compound's effectiveness against these cell lines suggests its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The interaction with thymidylate synthase inhibits DNA synthesis in cancer cells.
  • Metal Coordination : The triazole ring can coordinate with metal ions, potentially influencing various biochemical pathways.
  • Substitution Reactions : The chloromethyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives with altered biological activities .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

  • A study on triazole-tethered compounds showed significant antiproliferative activity against multiple cancer cell lines .
  • Another investigation focused on the development of new triazole-based drugs targeting Chagas disease demonstrated that modifications to the benzyl ring could enhance potency and selectivity against Trypanosoma cruzi .

Properties

IUPAC Name

1-benzyl-4-(chloromethyl)-5-ethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYFISXQRCACHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole
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